Solulan C-24

Description

Properties

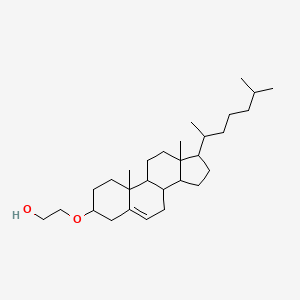

IUPAC Name |

2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(31-18-17-30)13-15-28(22,4)27(24)14-16-29(25,26)5/h9,20-21,23-27,30H,6-8,10-19H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYXBHZQVNRAOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCO)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20927104 | |

| Record name | 2-[(Cholest-5-en-3-yl)oxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27321-96-6, 30788-35-3, 131175-15-0 | |

| Record name | PEG-cholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27321-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC226875 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(3.beta.)-cholest-5-en-3-yl-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[(Cholest-5-en-3-yl)oxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 27321-96-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Hydrophilic-Lipophilic Balance of Solulan C-24: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Hydrophilic-Lipophilic Balance (HLB) of Solulan C-24, a widely used non-ionic surfactant in the pharmaceutical and cosmetic industries. This document outlines the chemical nature of Solulan C-24, its HLB value, and the methodologies for its determination, offering valuable insights for formulation development.

Introduction to Solulan C-24

Solulan C-24 is the trade name for a complex of ethoxylated cholesterol and ethoxylated vegetable fatty alcohol.[1][2] Its International Nomenclature of Cosmetic Ingredients (INCI) names are Choleth-24 and Ceteth-24.[3][4][5] Choleth-24 is the polyethylene (B3416737) glycol ether of cholesterol with an average of 24 ethylene (B1197577) oxide units, while Ceteth-24 is the polyethylene glycol ether of cetyl alcohol, also with an average of 24 ethylene oxide units.[4][6] This composition renders it an effective oil-in-water (o/w) emulsifier and solubilizer, making it a versatile ingredient in the formulation of creams, lotions, and other dispersed systems.[1][2][7]

Hydrophilic-Lipophilic Balance (HLB)

The HLB system, developed by William Griffin in the 1940s, is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic or lipophilic.[8] The scale typically ranges from 0 to 20 for non-ionic surfactants. A lower HLB value indicates a more lipophilic (oil-loving) character, suitable for forming water-in-oil (w/o) emulsions. Conversely, a higher HLB value signifies a more hydrophilic (water-loving) nature, ideal for creating o/w emulsions.

HLB Value of Solulan C-24

While the manufacturer, Lubrizol, does not publicly specify a precise HLB value for the proprietary blend Solulan C-24, its function as an effective o/w emulsifier suggests a high HLB value, likely in the range of 10-18. This is characteristic of surfactants that promote the dispersion of oil droplets in a continuous aqueous phase.

The HLB value of a blend of surfactants can be calculated as the weighted average of the individual surfactant HLB values. Given that Solulan C-24 is a complex of Choleth-24 and Ceteth-24, its overall HLB will be a function of the HLB values of these components and their relative proportions in the blend. The high degree of ethoxylation (24 units) in both components contributes to a significant hydrophilic character.

For context, similar highly ethoxylated non-ionic surfactants exhibit high HLB values. For example, Ceteareth-20, a polyethylene glycol ether of cetearyl alcohol with 20 ethylene oxide units, has a reported HLB value of approximately 15.2.

Quantitative Data Summary

| Parameter | Description | Value/Range |

| INCI Name | International Nomenclature of Cosmetic Ingredients | Choleth-24 and Ceteth-24[3][4][5] |

| Chemical Type | Non-ionic surfactant | Complex of ethoxylated cholesterol and ethoxylated vegetable fatty alcohol[1][2] |

| Function | Primary role in formulations | Oil-in-water (o/w) emulsifier and solubilizer[1][2][7] |

| Estimated HLB | Hydrophilic-Lipophilic Balance | 10 - 18 (inferred from function) |

Experimental Determination of HLB

The HLB value of a surfactant can be determined experimentally. One common method for esters is the saponification method.

Experimental Protocol: Saponification Method for HLB Determination

This protocol is a representative method for determining the HLB value of ester-containing surfactants.

Objective: To determine the HLB value of a surfactant by measuring its saponification value and the acid value of the fatty acid component.

Principle: For non-ionic surfactants that are esters of fatty acids and polyhydric alcohols, the HLB can be calculated using the formula:

HLB = 20 * (1 - S / A)

Where:

-

S is the saponification value of the ester.

-

A is the acid value of the fatty acid.

Materials and Reagents:

-

Surfactant sample (e.g., Solulan C-24, if it were a simple ester)

-

0.5N Alcoholic Potassium Hydroxide (B78521) (KOH) solution

-

0.5N Hydrochloric Acid (HCl), standardized

-

Phenolphthalein (B1677637) indicator solution

-

Round bottom flask (250 ml)

-

Reflux condenser

-

Boiling water bath

-

Burette (50 ml)

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh approximately 1 gram of the surfactant sample and transfer it to a 250 ml round bottom flask.

-

Saponification: Add 30 ml of 0.5N alcoholic potassium hydroxide solution to the flask.

-

Reflux: Connect the flask to a reflux condenser and heat the mixture on a boiling water bath for approximately 1 hour.

-

Blank Experiment: Perform a blank determination concurrently under the same conditions but without the surfactant sample.

-

Cooling: After reflux, allow the reaction mixtures (both sample and blank) to cool to room temperature.

-

Titration: Titrate the excess KOH in both the sample and blank flasks with standardized 0.5N hydrochloric acid, using phenolphthalein as an indicator. The endpoint is the disappearance of the pink color.

-

Calculation of Saponification Value (S): S = [(B - V) * N * 56.1] / W Where:

-

B = volume of HCl used for the blank (ml)

-

V = volume of HCl used for the sample (ml)

-

N = normality of the HCl solution

-

56.1 = molecular weight of KOH ( g/mol )

-

W = weight of the sample (g)

-

-

Determination of Acid Value (A): The acid value of the fatty acid component of the surfactant must be known or determined separately using a standard acid-base titration method.

-

Calculation of HLB: Substitute the determined values of S and A into the HLB formula.

Logical Workflow for Emulsifier Selection

The selection of an appropriate emulsifier is a critical step in formulation development. The following diagram illustrates the logical workflow for choosing an emulsifier based on the required HLB of the oil phase.

Caption: Logical workflow for selecting an emulsifier based on the required HLB of the oil phase.

Conclusion

Solulan C-24, a blend of Choleth-24 and Ceteth-24, is a highly effective non-ionic, o/w emulsifier and solubilizer. While a precise HLB value is not publicly disclosed by the manufacturer, its chemical structure and function strongly indicate a high HLB, making it suitable for a wide range of pharmaceutical and cosmetic formulations. The experimental determination of HLB, through methods such as saponification, and a systematic approach to emulsifier selection based on the required HLB of the oil phase, are crucial for successful formulation development. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize Solulan C-24 in their work.

References

- 1. pharmajournal.net [pharmajournal.net]

- 2. mdpi.com [mdpi.com]

- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 4. cosmeticsinfo.org [cosmeticsinfo.org]

- 5. nahanutri.com [nahanutri.com]

- 6. cosmeticsinfo.org [cosmeticsinfo.org]

- 7. incibeauty.com [incibeauty.com]

- 8. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

The Critical Micelle Concentration of Solulan C-24: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Solulan C-24, a widely used nonionic surfactant in the pharmaceutical and cosmetic industries. Solulan C-24 is the polyethylene (B3416737) glycol ether of cholesterol, with an average of 24 ethylene (B1197577) glycol units (Choleth-24). Understanding its CMC is crucial for optimizing formulations, as it signifies the concentration at which surfactant molecules self-assemble into micelles, a phenomenon pivotal for solubilization, emulsification, and drug delivery.

Quantitative Data on the Critical Micelle Concentration of Ethoxylated Cholesterol

The study indicates a trend where the CMC value decreases as the number of oxyethylene units increases.[1] This is a critical consideration for formulation scientists.

| Average Number of Oxyethylene (EO) Units (n) | Critical Micelle Concentration (CMC) (mol/L) at 28°C | Critical Micelle Concentration (CMC) (mol/L) at 38°C | Critical Micelle Concentration (CMC) (mol/L) at 48°C | Critical Micelle Concentration (CMC) (mol/L) at 58°C |

| 7.37 | 3.60 x 10⁻³ | 3.25 x 10⁻³ | 2.90 x 10⁻³ | 2.65 x 10⁻³ |

| 9.85 | 2.80 x 10⁻³ | 2.50 x 10⁻³ | 2.25 x 10⁻³ | 2.00 x 10⁻³ |

| 12.32 | 2.10 x 10⁻³ | 1.85 x 10⁻³ | 1.65 x 10⁻³ | 1.45 x 10⁻³ |

| 14.78 | 1.50 x 10⁻³ | 1.30 x 10⁻³ | 1.15 x 10⁻³ | 1.00 x 10⁻³ |

| 17.25 | 1.05 x 10⁻³ | 0.90 x 10⁻³ | 0.80 x 10⁻³ | 0.70 x 10⁻³ |

| 19.52 | 8.50 x 10⁻⁴ | 7.25 x 10⁻⁴ | 6.50 x 10⁻⁴ | 5.75 x 10⁻⁴ |

| 22.19 | 7.00 x 10⁻⁴ | 6.00 x 10⁻⁴ | 5.25 x 10⁻⁴ | 4.50 x 10⁻⁴ |

| 24.66 | 6.50 x 10⁻⁴ | 5.50 x 10⁻⁴ | 4.75 x 10⁻⁴ | 4.00 x 10⁻⁴ |

| 29.59 | 6.00 x 10⁻⁴ | 5.00 x 10⁻⁴ | 4.25 x 10⁻⁴ | 3.50 x 10⁻⁴ |

| 37.53 | 5.50 x 10⁻⁴ | 4.50 x 10⁻⁴ | 3.75 x 10⁻⁴ | 3.00 x 10⁻⁴ |

Data sourced from Barakat, Y. "Surfactants with Natural Hydrophobic Tails Polyoxyethylenated Cholesterol-Surface Tension and CMC."[1]

Experimental Protocol for CMC Determination

The critical micelle concentration is typically determined by measuring a physical property of the surfactant solution as a function of its concentration. A sharp change in the measured property indicates the onset of micelle formation. The data presented above was obtained using surface tensiometry.[1]

Principle of Surface Tension Method

Below the CMC, surfactant molecules predominantly adsorb at the air-water interface, leading to a significant decrease in surface tension as the surfactant concentration increases.[2] Once the interface is saturated, any further addition of surfactant molecules results in their aggregation into micelles within the bulk of the solution.[2] Consequently, the surface tension remains relatively constant above the CMC.[2] The CMC is identified as the concentration at the inflection point of the surface tension versus the logarithm of the surfactant concentration plot.

Detailed Methodology: Surface Tensiometry (Wilhelmy Plate Method)

The Wilhelmy plate method is a common and accurate technique for measuring the surface tension of a liquid.[3]

Apparatus:

-

Tensiometer equipped with a sensitive microbalance

-

Wilhelmy plate (typically platinum, roughened to ensure complete wetting)[4]

-

Glass vessel for the sample solution

-

Automated dispenser or precision micropipettes

-

Magnetic stirrer and stir bar

-

Temperature control unit

Procedure:

-

Preparation of Surfactant Solutions: A series of aqueous solutions of the surfactant are prepared with varying concentrations, spanning a range both below and above the expected CMC. High-purity water should be used to minimize the impact of impurities.

-

Instrument Calibration: The tensiometer is calibrated according to the manufacturer's instructions.

-

Plate Preparation: The Wilhelmy plate is meticulously cleaned to ensure complete wetting (contact angle of 0°). This is typically achieved by flaming the platinum plate to red heat or cleaning with appropriate solvents.

-

Measurement: a. The sample vessel containing the surfactant solution is placed on the tensiometer's sample stage. b. The Wilhelmy plate is suspended from the microbalance and positioned so that it is just above the liquid surface. c. The sample stage is raised until the plate is in contact with the liquid surface. d. The force exerted on the plate by the surface tension is measured by the microbalance. e. This measurement is repeated for each surfactant concentration.

-

Data Analysis: a. The surface tension (γ) is plotted against the logarithm of the surfactant concentration (log C). b. The resulting plot will typically show two linear regions. The first region exhibits a steep negative slope, and the second region, at higher concentrations, is nearly horizontal.[1] c. The CMC is determined from the intersection of the two extrapolated linear portions of the plot.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in determining the Critical Micelle Concentration using the surface tension method.

Caption: Workflow for CMC determination via surface tension measurement.

References

A Technical Guide to Understanding the Solubility of Solulan C-24 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Solulan™ C-24 is described as a 100% active complex of ethoxylated cholesterol and ethoxylated vegetable fatty alcohol.[1][2][3][4] It functions as an effective oil-in-water emulsifier and solubilizer.[1][2][3][4] Given its chemical nature as a derivative of cholesterol, its solubility behavior in organic solvents can be inferred to some extent from that of cholesterol itself.

Understanding Solubility of Cholesterol Derivatives

Cholesterol and its derivatives are generally soluble in a variety of organic solvents. Studies on cholesterol have reported its solubility in over 50 different organic solvents, including various alcohols and esters.[5][6] For instance, cholesterol is known to be soluble in acetone, benzene, chloroform, ethanol, ether, hexane, and methanol.[7] The solubility of cholesterol in alcohols has been observed to show a pattern related to the chain length of the alcohol.[5] It is important to note that these solubilities are for cholesterol and may differ for Solulan C-24, which is a larger, ethoxylated molecule.

Table 1: General Solubility of Cholesterol in Select Organic Solvents

| Solvent | Solubility of Cholesterol |

| Acetone | Soluble[7] |

| Benzene | Soluble[7] |

| Chloroform | Soluble[7] |

| Ethanol | Soluble[7] |

| Ether | Soluble[7] |

| Hexane | Soluble[7] |

| Isopropyl Myristate | Soluble[7] |

| Methanol | Soluble[7] |

| Toluene | Soluble (26.2% by weight for needles at 38°C) |

| Cyclohexane | Soluble (21.0% by weight for needles at 38°C) |

Disclaimer: This table represents the solubility of cholesterol, not Solulan C-24. This information should be used as a general guide for solvent selection in solubility studies of Solulan C-24.

Experimental Protocol for Determining Solulan C-24 Solubility

The following is a generalized experimental protocol for determining the solubility of a polymeric or complex substance like Solulan C-24 in various organic solvents. This protocol is based on established methods for determining polymer solubility.[8][9][10]

Objective:

To quantitatively determine the solubility of Solulan C-24 in a range of selected organic solvents at a specified temperature.

Materials:

-

Solulan C-24

-

A selection of analytical grade organic solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexane, toluene, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Centrifuge

-

Spectrophotometer or HPLC system (for quantification)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Solulan C-24 to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibrate the vials in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Agitate the samples periodically using a vortex mixer or continuous stirring to facilitate dissolution.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, centrifuge the vials at a high speed to pellet the undissolved Solulan C-24.

-

Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.

-

-

Quantification of Dissolved Solute:

-

The concentration of Solulan C-24 in the supernatant can be determined by a suitable analytical method.

-

Gravimetric Method: Evaporate the solvent from a known volume of the supernatant and weigh the remaining solid residue.

-

Spectrophotometric Method: If Solulan C-24 has a chromophore, its concentration can be determined by UV-Vis spectrophotometry after creating a standard curve.

-

Chromatographic Method (HPLC): A more precise method involves using High-Performance Liquid Chromatography (HPLC) to determine the concentration of Solulan C-24 in the supernatant against a standard curve.

-

-

-

Data Analysis and Reporting:

-

Calculate the solubility in terms of mass per unit volume (e.g., mg/mL) or as a percentage by weight.

-

Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of Solulan C-24.

References

- 1. specialchem.com [specialchem.com]

- 2. Solulan C-24 lanolin derivative - Lubrizol [lubrizol.com]

- 3. explore.azelis.com [explore.azelis.com]

- 4. Solulan C-24 lanolin derivative - Lubrizol [espanol.lubrizol.com]

- 5. Cholesterol solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cholesterol - Wikipedia [en.wikipedia.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. scribd.com [scribd.com]

- 10. kinampark.com [kinampark.com]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Solulan C-24

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview and guide to evaluating the thermal stability and degradation profile of Solulan C-24. As of the latest literature review, specific experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for Solulan C-24 is not publicly available. This guide, therefore, outlines the expected thermal behavior based on its constituent components and provides standardized methodologies for its analysis.

Introduction to Solulan C-24

Solulan C-24 is a complex non-ionic surfactant and emulsifier widely used in the cosmetic and pharmaceutical industries. It is a 100% active complex of ethoxylated cholesterol and ethoxylated vegetable fatty alcohol.[1] The primary components of Solulan C-24 are Choleth-24 and Ceteth-24.[1]

-

Choleth-24: The polyethylene (B3416737) glycol ether of cholesterol with an average of 24 ethylene (B1197577) oxide units.[2]

-

Ceteth-24: The polyethylene glycol ether of cetyl alcohol, also with an average of 24 ethylene oxide units.[3][4]

It is supplied as an off-white, waxy solid.[5] Understanding the thermal stability and degradation profile of Solulan C-24 is critical for formulation development, manufacturing, and ensuring product stability and safety, particularly for products subjected to heat during their lifecycle.

Predicted Thermal Behavior and Stability

While direct TGA and DSC data for Solulan C-24 are unavailable, the thermal behavior can be inferred from its components.

2.1 Differential Scanning Calorimetry (DSC) Profile

DSC analysis would be expected to reveal information about the melting behavior and other phase transitions of Solulan C-24.

-

Melting Point: As a waxy solid, Solulan C-24 will exhibit a melting endotherm. The melting point is anticipated to be influenced by its components. Cetyl alcohol has a melting point around 49-50°C (322-323 K).[6] The ethoxylation and the presence of the bulky cholesterol group will likely result in a broad melting range. One source indicates a softening point of approximately 50°C for a Choleth-24 and Ceteth-24 mixture.

-

Other Transitions: DSC may also detect other subtle phase transitions related to the arrangement of the polyethylene glycol chains.

2.2 Thermogravimetric Analysis (TGA) and Degradation Profile

TGA would provide insights into the thermal decomposition of Solulan C-24. The degradation is likely to occur in stages, corresponding to the breakdown of its different chemical moieties.

-

Initial Degradation: The polyethylene glycol (PEG) ether linkages are often the most thermally labile part of such molecules. The thermal degradation of PEG can occur via chain scission. In the presence of oxygen, thermo-oxidative degradation is a primary concern and can occur at lower temperatures than anaerobic thermal degradation. Studies on alcohol ethoxylates suggest that increased oxidation can occur above 150°C under extensive aeration.[7]

-

Component Stability: Individual components of niosomes, including cholesterol and surfactants, have been shown to be stable to above 200°C.[8] However, a mixture of surfactants and cholesterol exhibited approximately 2% degradation at 140°C, indicating that interactions within a formulation can influence thermal stability.[8]

-

Degradation Products: The degradation of the ethoxylated chains is expected to produce volatile products such as aldehydes and shorter-chain ethers.[9] At higher temperatures, cleavage of the cholesterol and cetyl alcohol backbones would occur.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation profile of Solulan C-24, the following experimental methodologies are recommended.

3.1 Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, other phase transitions, and associated enthalpy changes.

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Methodology:

-

Accurately weigh 5-10 mg of Solulan C-24 into a standard aluminum DSC pan.

-

Seal the pan hermetically. An empty, hermetically sealed pan should be used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate, typically 10°C/min, from ambient temperature to a temperature above the expected melting point (e.g., 100°C).

-

The furnace should be purged with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation during the analysis.

-

Record the heat flow as a function of temperature. The melting point is typically determined as the onset or peak of the endothermic transition.

-

3.2 Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset of thermal decomposition and the degradation profile as a function of temperature.

-

Apparatus: A calibrated Thermogravimetric Analyzer.

-

Methodology:

-

Accurately weigh 10-15 mg of Solulan C-24 into a ceramic or platinum TGA pan.

-

Place the pan onto the TGA balance.

-

Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a controlled heating rate, typically 10°C/min or 20°C/min.

-

The analysis should be conducted under a controlled atmosphere. To study thermal stability, an inert atmosphere (e.g., nitrogen at 50 mL/min) is used. To assess oxidative stability, a reactive atmosphere (e.g., air at 50 mL/min) is used.[10]

-

Record the sample weight as a function of temperature. The data is typically presented as a percentage weight loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum degradation rates.

-

Data Presentation

The quantitative data obtained from DSC and TGA experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Summary of DSC Data for Solulan C-24

| Parameter | Value (°C or J/g) |

|---|---|

| Onset of Melting | |

| Peak Melting Temperature |

| Enthalpy of Fusion (ΔH) | |

Table 2: Summary of TGA Data for Solulan C-24

| Parameter | Temperature (°C) in N₂ | Temperature (°C) in Air |

|---|---|---|

| Onset of Degradation (T_onset) | ||

| Temperature at 5% Weight Loss (T_5%) | ||

| Temperature at 10% Weight Loss (T_10%) | ||

| Temperature at 50% Weight Loss (T_50%) | ||

| Temperature of Maximum Degradation Rate (T_max) |

| Residual Weight at 600°C (%) | | |

Visualizations

5.1 Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a material like Solulan C-24.

Caption: Workflow for DSC and TGA analysis of Solulan C-24.

5.2 Conceptual Degradation Pathway

The primary route for the initial thermal degradation of the ethoxylated components of Solulan C-24 is likely through the cleavage of the polyoxyethylene chains.

Caption: Conceptual pathway for Solulan C-24 degradation.

Conclusion

A comprehensive understanding of the thermal stability and degradation profile of Solulan C-24 is essential for its effective use in pharmaceutical and cosmetic formulations. While specific experimental data is not currently in the public domain, the methodologies outlined in this guide provide a robust framework for researchers to conduct these critical analyses. The expected behavior, based on the known properties of its Choleth-24 and Ceteth-24 components, suggests that thermal events such as melting and decomposition of the polyoxyethylene chains will be key characteristics to investigate. The application of DSC and TGA will yield the quantitative data necessary to ensure product quality, stability, and safety.

References

- 1. specialchem.com [specialchem.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. ulprospector.com [ulprospector.com]

- 6. mdpi.com [mdpi.com]

- 7. High-temperature stability of alcohol ethoxylates | Semantic Scholar [semanticscholar.org]

- 8. Investigating the role of cholesterol in the formation of non-ionic surfactant based bilayer vesicles: thermal analysis and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pure.korea.ac.kr [pure.korea.ac.kr]

Spectroscopic Analysis of Solulan C-24: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of Solulan C-24, a complex lanolin derivative used as an oil-in-water emulsifier and solubilizer in various cosmetic and pharmaceutical formulations.[1][2] Solulan C-24 is a 100% active complex of ethoxylated cholesterol (Choleth-24) and ethoxylated cetyl alcohol (Ceteth-24).[3][4] This guide will focus on the theoretical and practical aspects of its analysis using Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chemical Structure and Composition

Solulan C-24 is not a single chemical entity but a mixture of polyoxyethylene ethers. The primary components are:

-

Choleth-24: Polyoxyethylene ether of cholesterol with an average of 24 ethylene (B1197577) oxide units.[5]

-

Ceteth-24: Polyoxyethylene ether of cetyl alcohol with an average of 24 ethylene oxide units.[6]

The general structures of these components consist of a hydrophobic sterol or fatty alcohol core and a hydrophilic polyethylene (B3416737) glycol (PEG) chain.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and quality control of raw materials like Solulan C-24.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For Solulan C-24, the FTIR spectrum is expected to be a composite of the characteristic vibrational modes of its cholesterol, cetyl alcohol, and polyethylene glycol moieties.

Predicted FTIR Spectral Data for Solulan C-24

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Component Origin |

| ~3400 (broad) | O-H Stretching | Hydroxyl group (terminal) | Polyethylene Glycol |

| 2925 - 2850 | C-H Stretching (asymmetric and symmetric) | Methylene and Methyl groups | Cholesterol, Cetyl Alcohol, PEG |

| ~1735 | C=O Stretching (potential impurity) | Ester (from synthesis) | - |

| ~1670 | C=C Stretching | Alkene | Cholesterol |

| ~1465 | C-H Bending (scissoring) | Methylene groups | Cholesterol, Cetyl Alcohol, PEG |

| ~1375 | C-H Bending (rocking) | Methyl groups | Cholesterol, Cetyl Alcohol |

| ~1100 (strong) | C-O-C Stretching (ether linkage) | Ether | Polyethylene Glycol chain |

| ~1060 | C-O Stretching | Alcohol | Cholesterol, Cetyl Alcohol |

Experimental Protocol: FTIR Analysis of Solulan C-24 (Attenuated Total Reflectance - ATR)

-

Instrument Setup:

-

Use an FTIR spectrometer equipped with a Diamond or Germanium ATR crystal.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

-

Sample Preparation:

-

As Solulan C-24 is a waxy solid, gently warm a small amount of the sample to a malleable consistency.

-

Apply a small, uniform layer of the sample onto the ATR crystal surface.

-

Ensure complete contact between the sample and the crystal by applying gentle pressure with the ATR press.

-

-

Data Acquisition:

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance spectrum.

-

Perform baseline correction and peak picking to identify the key vibrational frequencies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. Both ¹H (proton) and ¹³C (carbon) NMR are invaluable for the structural confirmation of Solulan C-24.

Predicted ¹H NMR Spectral Data for Solulan C-24

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Component Origin |

| ~5.35 | m | Vinylic proton (-CH=C-) | Cholesterol |

| ~3.64 | s (broad) | Methylene protons of PEG chain (-O-CH₂-CH₂-O-) | Polyethylene Glycol |

| ~3.50 | m | Methylene protons adjacent to ether linkage (-CH₂-O-) | Cetyl Alcohol, Cholesterol |

| 0.6 - 2.4 | m (complex) | Aliphatic protons of the sterol nucleus and side chain, and cetyl chain | Cholesterol, Cetyl Alcohol |

Predicted ¹³C NMR Spectral Data for Solulan C-24

| Chemical Shift (δ, ppm) | Assignment | Component Origin |

| ~140.8 | Vinylic carbon (-C H=C-) | Cholesterol |

| ~121.7 | Vinylic carbon (-CH=C -) | Cholesterol |

| ~70.5 | Methylene carbons of PEG chain (-O-C H₂-C H₂-O-) | Polyethylene Glycol |

| ~70.0 | Methylene carbons adjacent to ether linkage (-C H₂-O-) | Cetyl Alcohol, Cholesterol |

| 12 - 60 | Aliphatic carbons of the sterol nucleus and side chain, and cetyl chain | Cholesterol, Cetyl Alcohol |

Experimental Protocol: NMR Analysis of Solulan C-24

-

Sample Preparation:

-

Weigh approximately 20-30 mg of Solulan C-24 into an NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆).

-

Gently warm the sample if necessary to aid dissolution and reduce viscosity. Ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure optimal resolution.

-

For samples with reduced viscosity due to warming, consider acquiring spectra at an elevated temperature (e.g., 300 K or 323 K) to obtain sharper signals.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to aid in the definitive assignment of proton and carbon signals, respectively.

-

-

Data Processing:

-

Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the proton signals and pick the peaks for both ¹H and ¹³C spectra.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of Solulan C-24.

References

- 1. Revealing cholesterol effects on PEGylated HSPC liposomes using AF4–MALS and simultaneous small- and wide-angle X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spectroscopic characterization of bionanoparticles originating from newly developed self-forming synthetic PEGylated lipids (QuSomes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spectroscopic studies on interactions between cholesterol-end capped polyethylene glycol and liposome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. periodicos.ufms.br [periodicos.ufms.br]

- 5. researchgate.net [researchgate.net]

- 6. cosmileeurope.eu [cosmileeurope.eu]

Solulan C-24: A Technical Guide to its Potential in Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solulan C-24, a complex of ethoxylated cholesterol (Choleth-24) and ethoxylated cetyl alcohol (Ceteth-24), is a non-ionic surfactant with significant potential in the biomedical field.[1][2][3] Primarily known for its excellent emulsification and solubilization properties in the cosmetics and personal care industries, its unique characteristics are now being explored for advanced biomedical applications, particularly in drug delivery and formulation development.[1][3][4][5] This technical guide provides an in-depth overview of Solulan C-24, focusing on its physicochemical properties, its role in drug delivery systems, and its impact on biological barriers, supported by detailed experimental protocols and mechanistic visualizations.

Physicochemical Properties of Solulan C-24

A summary of the known physicochemical properties of the components of Solulan C-24 is presented in Table 1.

| Property | Value | Reference |

| Chemical Composition | Choleth-24 and Ceteth-24 | [1][2][3] |

| Appearance | Off-white, waxy flakes/solid | [6][7] |

| Solubility | Soluble in water and alcohols; dispersible in oils | [6][7] |

| Molar Weight (approx.) | ~1500–1600 g/mol | [6][7] |

| Melting Point (approx.) | 50 °C (softens) | [6][7] |

| pH (10% solution) | 4.0-6.0 | [8] |

Applications in Biomedical Research

Advanced Drug Delivery Systems: Niosomes

Solulan C-24 has demonstrated significant utility as a key component in the formulation of niosomes, which are vesicular drug delivery systems composed of non-ionic surfactants. These vesicles can encapsulate both hydrophilic and lipophilic drugs, offering advantages such as enhanced stability, biocompatibility, and controlled release.

In niosomal formulations, Solulan C-24 can act as a membrane stabilizer and prevent aggregation through steric hindrance. One study highlighted its use in donepezil-loaded niosomes for transdermal delivery. The addition of 5 mM of Solulan C-24 to an optimized niosome formulation resulted in stable vesicles with a mean particle size of 180.1 ± 1.83 nm and an impressive entrapment efficiency of 82.15% ± 1.54%.

| Formulation Parameter | Value |

| Solulan C-24 Concentration | 5 mM |

| Mean Particle Size | 180.1 ± 1.83 nm |

| Entrapment Efficiency | 82.15% ± 1.54% |

Permeation Enhancement

A critical challenge in drug delivery is overcoming biological barriers, such as the intestinal epithelium for oral drugs or the stratum corneum for transdermal drugs. Non-ionic surfactants like Solulan C-24 can act as permeation enhancers by reversibly modulating the integrity of these barriers.

Research has shown that Solulan C-24 can increase the paracellular transport of molecules across Caco-2 cell monolayers, a widely accepted in vitro model of the human intestinal epithelium. The proposed mechanism involves the interaction of Solulan C-24 with the cell membrane, leading to its solubilization and penetration, which in turn affects the tight junctions between cells. This transient opening of tight junctions allows for increased passage of therapeutic agents.

Experimental Protocols

Formulation of Solulan C-24-Containing Niosomes (Thin Film Hydration Method)

This protocol describes a common method for preparing niosomes incorporating Solulan C-24.

Materials:

-

Non-ionic surfactant (e.g., Span 60)

-

Cholesterol

-

Solulan C-24

-

Drug to be encapsulated

-

Organic solvent (e.g., chloroform, methanol, or ethanol)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

-

Accurately weigh the desired molar ratios of the non-ionic surfactant, cholesterol, and Solulan C-24.

-

Dissolve the mixture in a suitable volume of organic solvent in a round-bottom flask.

-

The organic solvent is then removed under reduced pressure using a rotary evaporator at a temperature above the lipid phase transition temperature. This process results in the formation of a thin, dry film on the inner wall of the flask.

-

Hydrate the thin film by adding the aqueous buffer containing the drug to be encapsulated.

-

The flask is then agitated, typically by gentle shaking or vortexing, at a controlled temperature until the film is fully hydrated and niosomes are formed.

-

To obtain unilamellar vesicles of a specific size, the niosome suspension can be subjected to sonication or extrusion through polycarbonate membranes.

Cytotoxicity Assessment of Solulan C-24 using MTT Assay

This protocol outlines the steps to evaluate the potential cytotoxicity of Solulan C-24 on a cell line, such as Caco-2 cells.

Materials:

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Solulan C-24 stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed Caco-2 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of Solulan C-24 in the cell culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of Solulan C-24. Include untreated cells as a control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the absorbance of the untreated control cells.

Caco-2 Cell Permeability Assay

This protocol is used to assess the effect of Solulan C-24 on the permeability of a model drug across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells

-

Transwell® inserts (e.g., 24-well format)

-

Cell culture medium

-

Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Model drug

-

Solulan C-24

-

Analytical method for drug quantification (e.g., HPLC-MS)

Procedure:

-

Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for the formation of a confluent and differentiated monolayer.

-

The integrity of the cell monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).

-

Prior to the transport experiment, wash the cell monolayers with pre-warmed transport buffer.

-

Prepare the transport solutions: the model drug in transport buffer with and without Solulan C-24.

-

To measure apical-to-basolateral transport, add the transport solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

-

Incubate the plate at 37°C with gentle shaking.

-

At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh buffer.

-

Analyze the concentration of the model drug in the collected samples using a validated analytical method.

-

The apparent permeability coefficient (Papp) can be calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

Proposed Mechanism of Permeation Enhancement

The permeation-enhancing effect of non-ionic surfactants like Solulan C-24 is believed to be multifactorial. The primary mechanism is the interaction with the cell membrane, leading to an increase in membrane fluidity. This can facilitate the transcellular passage of drugs. Furthermore, these surfactants can modulate the paracellular pathway by interacting with and temporarily disorganizing the tight junction proteins (e.g., claudins and occludins) that regulate the space between adjacent epithelial cells.

Conclusion

Solulan C-24 is a versatile excipient with considerable promise for biomedical research and drug development. Its properties as an emulsifier and solubilizer, combined with its demonstrated utility in forming stable drug-loaded niosomes and its ability to enhance drug permeation across biological barriers, make it a valuable tool for formulating both small molecules and biologics. The detailed protocols provided in this guide offer a starting point for researchers to explore the full potential of Solulan C-24 in their specific applications. Further investigation into its precise HLB and CMC values, as well as a more detailed elucidation of its interactions with cellular components, will undoubtedly expand its application in innovative drug delivery technologies.

References

- 1. ulprospector.com [ulprospector.com]

- 2. specialchem.com [specialchem.com]

- 3. Surfachem | Solulan™ C-24 [surfachem.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Solulan C-24 lanolin derivative - Lubrizol [lubrizol.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. rawsource.com [rawsource.com]

- 8. makingcosmetics.com [makingcosmetics.com]

Investigating Solulan C-24 for Controlled Release Drug Delivery: A Technical Whitepaper

Disclaimer: The use of Solulan C-24 for controlled release drug delivery is not extensively documented in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of Solulan C-24's established properties and explores its potential applications in controlled drug delivery based on the known functions of its constituent components. The experimental protocols detailed herein are general methodologies for evaluating controlled release systems and would require specific adaptation and validation for formulations containing Solulan C-24.

Introduction to Solulan C-24

Solulan C-24 is a complex of ethoxylated cholesterol (Choleth-24) and ethoxylated cetyl alcohol (Ceteth-24).[1][2] It is a 100% active, nonionic, and waxy solid primarily utilized in the cosmetics and personal care industry as a high-efficiency oil-in-water emulsifier and solubilizer.[1] Its established functions include stabilizing emulsions, preventing excessive viscosity build-up, and providing a unique sensory after-feel in topical products like creams and lotions.[1]

The key components of Solulan C-24 are:

-

Choleth-24: Cholesterol that has been ethoxylated with an average of 24 ethylene (B1197577) oxide units.[3] Cholesterol is a critical component of cell membranes and is widely used in drug delivery systems, particularly in liposomal and nanoparticle formulations, to enhance stability and modulate drug release.[4][5]

-

Ceteth-24: Cetyl alcohol (a fatty alcohol) that has been ethoxylated with an average of 24 ethylene oxide units.[6] Ethoxylated fatty alcohols act as non-ionic surfactants and are used to create stable emulsions of immiscible liquids, such as oil and water.[7]

While direct data is lacking, the inherent physicochemical properties of Solulan C-24—namely its amphiphilic nature and the presence of cholesterol and polyethylene (B3416737) glycol (PEG) chains—suggest a theoretical potential for its use in formulating controlled release drug delivery systems.

Potential Mechanisms for Controlled Release

The emulsifying and solubilizing properties of Solulan C-24 could theoretically be leveraged to create stable drug-loaded systems for controlled release. The proposed mechanisms are based on the established roles of its components in pharmaceutical formulations.

-

Formation of a Stable Matrix: Solulan C-24 could act as a structuring agent, forming a stable oil-in-water emulsion where the drug is entrapped within the dispersed oil phase. The release of the drug would then be controlled by its diffusion through the oil droplets and the surrounding surfactant layer into the external aqueous phase.

-

Micellar Solubilization: As a surfactant, Solulan C-24 can form micelles in aqueous solutions. Poorly water-soluble drugs can be encapsulated within the hydrophobic core of these micelles. This encapsulation can enhance drug solubility and provide a mechanism for sustained release as the drug partitions out of the micelle.

-

Modulation of Vesicular Systems: In more complex formulations like liposomes or niosomes, the cholesterol component (Choleth-24) could integrate into the lipid bilayer. Cholesterol is known to modulate the fluidity and permeability of these bilayers, thereby influencing the rate of drug release from the vesicle. The ethoxylated portion would provide a steric barrier (a "stealth" effect), potentially prolonging circulation time in vivo.

A conceptual workflow for utilizing Solulan C-24 in a hypothetical controlled release formulation is presented below.

Physicochemical Properties

While specific quantitative data for Solulan C-24 in drug delivery contexts is unavailable, its general properties are summarized below. These characteristics are critical for its function as an emulsifier and would be equally important for its role in a drug delivery system.

| Property | Description | Potential Implication for Controlled Release |

| Chemical Composition | A complex of Choleth-24 (ethoxylated cholesterol) and Ceteth-24 (ethoxylated cetyl alcohol).[1][2] | The cholesterol moiety can interact with lipidic components of a formulation or biological membranes. The ethoxylated chains provide hydrophilicity and steric stability. |

| Physical Form | Off-white, waxy solid.[1] | Can be melted and incorporated into the oil phase of an emulsion or heated with the aqueous phase to facilitate dispersion. |

| Function | Oil-in-water (O/W) emulsifier and solubilizer.[1][2] | Enables the formation of stable emulsions, which can serve as reservoirs for entrapped drugs, thereby controlling their release. |

| Solubility | Water-soluble cholesterol source.[1] | The ethoxylated chains render the molecule water-dispersible, allowing it to stabilize oil droplets within an aqueous continuous phase. |

| Recommended Use Level | 0.5 to 5.0 wt% in cosmetic formulations.[1] | The concentration would need to be optimized for drug delivery to balance formulation stability, drug loading, and the desired release rate. |

Experimental Protocols for Evaluation

Should a researcher wish to investigate Solulan C-24 for controlled release applications, a series of standard experiments would be necessary to characterize the formulation and quantify its release kinetics. The following are detailed, generalized protocols.

Preparation of a Drug-Loaded Emulsion

This protocol describes a standard high-shear homogenization method suitable for creating an oil-in-water emulsion.

-

Oil Phase Preparation: Dissolve the lipophilic active pharmaceutical ingredient (API) in a suitable oil (e.g., medium-chain triglycerides, soybean oil) at a predetermined concentration. Gently heat if necessary to ensure complete dissolution.

-

Aqueous Phase Preparation: Disperse the desired amount of Solulan C-24 (e.g., 1-5% w/v) in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). Heat the dispersion to approximately 60-70°C to ensure Solulan C-24 is fully melted and hydrated.

-

Emulsification: Heat the oil phase to the same temperature as the aqueous phase. Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer (e.g., Ultra-Turrax) at a specified speed (e.g., 5,000-10,000 rpm) for a defined period (e.g., 5-10 minutes).

-

Cooling: Transfer the resulting coarse emulsion to a high-pressure homogenizer or continue mixing while allowing the formulation to cool to room temperature to form a fine, stable nanoemulsion.

-

Characterization: Analyze the formulation for particle size, polydispersity index (PDI), zeta potential, drug encapsulation efficiency, and drug loading.

In Vitro Drug Release Study (Dialysis Method)

This is a widely used method to assess the release of a drug from a nanoparticle or emulsion formulation.

-

Preparation of Dialysis Units: Accurately measure a specific volume (e.g., 1-2 mL) of the drug-loaded Solulan C-24 formulation and place it inside a dialysis bag with a specific molecular weight cut-off (MWCO, e.g., 12-14 kDa). The MWCO must be large enough to allow the free drug to pass through but small enough to retain the emulsion droplets.

-

Setup of Release Medium: Place the sealed dialysis bag into a larger vessel containing a known volume of release medium (e.g., 100 mL of PBS, pH 7.4, often with a small amount of surfactant like Tween 80 to maintain sink conditions).

-

Incubation: Maintain the entire setup at a constant temperature (e.g., 37°C) with continuous, gentle stirring.

-

Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

-

Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

-

Quantification: Analyze the drug concentration in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time. This data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

The logical flow of a typical in vitro release study is visualized in the diagram below.

Conclusion and Future Directions

Solulan C-24 is a well-characterized emulsifier in the cosmetic field, composed of ethoxylated cholesterol and cetyl alcohol. While its application in controlled release drug delivery is not established in the available literature, its chemical nature presents a plausible basis for such an investigation. The combination of a membrane-compatible sterol (cholesterol) and a non-ionic, water-soluble polymer (the ethoxylated chains) makes it an intriguing candidate for creating stable, drug-loaded emulsions or for integration into other nanocarrier systems.

Future research should focus on fabricating drug-loaded formulations using Solulan C-24 and systematically characterizing them. Quantitative studies on drug loading, encapsulation efficiency, and, most importantly, in vitro drug release kinetics are essential first steps. Subsequent investigations could explore the biocompatibility of these formulations and their in vivo performance. Such studies would be necessary to validate the theoretical potential of Solulan C-24 as a valuable excipient in the field of controlled drug delivery.

References

- 1. Solulan C-24 lanolin derivative - Lubrizol [lubrizol.com]

- 2. specialchem.com [specialchem.com]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. cosmeticsinfo.org [cosmeticsinfo.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

An In-Depth Technical Guide to the Research Applications of Choleth-24 and Ceteth-24 Blends

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choleth-24 and Ceteth-24 are non-ionic surfactants that have garnered attention in various formulation sciences. Choleth-24 is the polyethylene (B3416737) glycol ether of cholesterol, while Ceteth-24 is the polyethylene glycol ether of cetyl alcohol. When blended, these surfactants can form sophisticated structures such as mixed micelles and vesicles, which are of significant interest in drug delivery and pharmaceutical research. Their combination offers the potential for synergistic effects, enhancing drug solubilization, improving the stability of formulations, and facilitating the transport of therapeutic agents across biological membranes. This guide provides a comprehensive overview of the properties of Choleth-24 and Ceteth-24, and explores their application in research, with a focus on drug development.

Physicochemical and Toxicological Properties

A blend of Choleth-24 and Ceteth-24, commercially available as Solulan™ C-24, is recognized for its efficacy as an oil-in-water emulsifier and solubilizer.[1][2] The combination of the bulky, hydrophobic cholesterol moiety of Choleth-24 and the long alkyl chain of Ceteth-24, both with hydrophilic polyoxyethylene chains, allows for the formation of stable colloidal structures in aqueous media.

Physicochemical Data

The following table summarizes the known physicochemical properties of the individual components and the blend. It is important to note that specific data for blends at various ratios are not extensively available in the public domain and would likely require empirical determination.

| Property | Choleth-24 | Ceteth-24 | Choleth-24 and Ceteth-24 Blend (Solulan™ C-24) |

| INCI Name | Choleth-24 | Ceteth-24 | Choleth-24 (and) Ceteth-24 |

| Appearance | Off-white to pale yellow waxy solid | Waxy solid | Off-white waxy solid/flakes |

| Solubility | Soluble in water and alcohol | Soluble in water and alcohol | Water-soluble |

| Molar Weight | ~1500–1600 g/mol [3] | Variable | ~1500–1600 g/mol [3] |

| Melting Point | Not specified | Not specified | ≈50 °C (softens)[3] |

| pH (in solution) | Not specified | Not specified | 4.0-6.0[4] |

Toxicological Summary

The safety of Choleth-24 and Ceteth-24 has been primarily evaluated in the context of cosmetic formulations. The Cosmetic Ingredient Review (CIR) Expert Panel has deemed both ingredients safe for topical applications within present practices of use and concentration.[5]

| Study Type | Choleth-24 | Ceteth-24 |

| Acute Oral Toxicity | Slightly toxic when ingested[5] | Data not available |

| Dermal Irritation | Non-irritating to mildly irritating at concentrations of 0.5-100%[5] | Dose-dependent irritation noted at concentrations from 5% to 100% |

| Ocular Irritation | Practically non-irritating at concentrations up to 100%[5] | Data not available |

| Sensitization | Non-sensitizing at concentrations up to 50%[5] | Data not available |

| Phototoxicity/Photoallergenicity | Neither phototoxic nor photoallergenic at 0.5% concentration[5] | Data not available |

Applications in Pharmaceutical Research

The primary application of Choleth-24 and Ceteth-24 blends in pharmaceutical research lies in their ability to form vesicles, specifically niosomes, for drug delivery. These non-ionic surfactant vesicles can encapsulate both hydrophilic and lipophilic drugs, offering a promising platform for targeted and controlled release.

Vesicular Drug Delivery Systems (Niosomes)

Niosomes are vesicular systems analogous to liposomes, where non-ionic surfactants self-assemble into bilayers enclosing an aqueous core. The inclusion of cholesterol or its derivatives, like Choleth-24, is crucial for the stability and integrity of the niosomal membrane. Blends of Choleth-24 and Ceteth-24 can be used to modulate the properties of these vesicles.

A notable application is the use of Solulan™ C-24 to create modified niosomes, termed "discomes," for the ophthalmic delivery of a ciprofloxacin (B1669076) derivative to combat Pseudomonas-infected corneal ulcers.[6] These discoidal-shaped vesicles demonstrated potential as an effective treatment modality.[6]

Experimental Protocols

Preparation of Choleth-24 and Ceteth-24 Blend Niosomes (Discomes)

This protocol is adapted from the study on Solulan™ C-24 modified niosomes for ophthalmic drug delivery.[6]

Materials:

-

Choleth-24 and Ceteth-24 blend (e.g., Solulan™ C-24)

-

Additional non-ionic surfactant (e.g., Span 60, Tween 60 - optional, for property modulation)

-

Cholesterol (optional, for membrane stabilization)

-

Active Pharmaceutical Ingredient (API)

-

Organic solvent (e.g., chloroform, methanol, or a mixture)

-

Aqueous phase (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

-

Lipid Film Hydration Method:

-

Dissolve the Choleth-24 and Ceteth-24 blend, any additional surfactants, and cholesterol in an organic solvent in a round-bottom flask.

-

If encapsulating a lipophilic drug, dissolve it in the organic solvent at this stage.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry film on the inner wall of the flask.

-

Hydrate the lipid film with the aqueous phase (containing a hydrophilic drug, if applicable) by rotating the flask at a temperature above the phase transition temperature of the surfactant mixture.

-

The resulting suspension contains multilamellar vesicles (MLVs).

-

-

Vesicle Size Reduction (Sonication):

-

To obtain smaller, more uniform vesicles (small unilamellar vesicles or SUVs), the MLV suspension can be subjected to sonication.

-

Use a probe sonicator or a bath sonicator. Maintain the temperature of the suspension during sonication to avoid degradation of the API or surfactants.

-

-

Purification:

-

Remove the un-encapsulated drug by methods such as dialysis, gel filtration, or centrifugation.

-

Characterization:

-

Vesicle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

-

Zeta Potential: Measured to assess the surface charge and stability of the vesicles.

-

Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

-

Encapsulation Efficiency (%EE): Calculated using the formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100

-

In Vitro Drug Release: Assessed using a dialysis bag method or Franz diffusion cells.[7][8][9]

Preparation of Mixed Micelles for Drug Solubilization

Materials:

-

Choleth-24 and Ceteth-24 blend

-

Poorly water-soluble drug

-

Aqueous buffer

Procedure:

-

Prepare a series of aqueous solutions with varying concentrations of the Choleth-24 and Ceteth-24 blend.

-

Add an excess amount of the poorly water-soluble drug to each surfactant solution.

-

Agitate the mixtures at a constant temperature until equilibrium is reached (e.g., 24-48 hours).

-

Remove the un-dissolved drug by centrifugation and/or filtration.

-

Determine the concentration of the solubilized drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Visualizations: Workflows and Potential Mechanisms

Experimental Workflow for Niosome Preparation and Characterization

Caption: Workflow for niosome preparation and characterization.

Hypothetical Signaling Pathway Modulation by Enhanced Drug Delivery

Enhanced delivery of a therapeutic agent via a Choleth-24 and Ceteth-24 based carrier could potentially modulate intracellular signaling pathways more effectively. The following diagram illustrates a hypothetical scenario where a drug, delivered by a niosome, inhibits a pro-inflammatory signaling cascade.

Caption: Hypothetical drug action via enhanced niosomal delivery.

Conclusion and Future Perspectives

Blends of Choleth-24 and Ceteth-24 present a versatile platform for the formulation of advanced drug delivery systems. While their application has been predominantly explored in the cosmetic industry, emerging research indicates their potential in pharmaceutical sciences, particularly for the development of niosomal carriers. The favorable safety profile of the individual components further supports their exploration for various routes of administration.

Future research should focus on a systematic characterization of Choleth-24 and Ceteth-24 blends at different molar ratios to establish a clear relationship between composition and physicochemical properties such as vesicle stability, size, and drug loading capacity. Investigating the synergistic effects of these blends on the permeation of drugs across biological barriers, such as the skin and cornea, will be crucial for their application in transdermal and ophthalmic drug delivery. As more data becomes available, the utility of Choleth-24 and Ceteth-24 blends in addressing the challenges of poorly soluble drugs is expected to grow, offering new avenues for the development of effective and stable pharmaceutical formulations.

References

- 1. specialchem.com [specialchem.com]

- 2. Solulan C-24 lanolin derivative - Lubrizol [lubrizol.com]

- 3. rawsource.com [rawsource.com]

- 4. Choleth-24 and Ceteth-24 Supplier | | Your Reliable Distributor UPIglobal [upichem.com]

- 5. Choleth-24 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Solulan C-24: An In-Depth Technical Guide to In Vitro Safety and Toxicity Assessment

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety data for Solulan C-24 and outlines standard in vitro methodologies for its toxicological assessment. It is important to note that publicly available in vitro safety and toxicity data specifically for Solulan C-24 is limited. The majority of the available data is from in vivo animal and clinical studies. Therefore, this guide also details standardized in vitro protocols that are appropriate for evaluating the safety of cosmetic ingredients like Solulan C-24.

Introduction to Solulan C-24

Solulan C-24, chemically known as Choleth-24 or polyoxyethylene (24) cholesteryl ether, is a nonionic surfactant.[1] It is the polyethylene (B3416737) glycol ether of cholesterol with an average of 24 ethylene (B1197577) glycol units.[2][3] In cosmetics and personal care products, it functions as an emulsifier, solubilizer, and conditioning agent, valued for the unique sensory properties it imparts to formulations.[1][4] Given its role in topical products, a thorough understanding of its safety profile, particularly concerning its potential for cytotoxicity and irritation, is crucial for formulation scientists and researchers.

Summary of Available Safety Data

The most comprehensive safety assessment of Choleth-24 comes from the Cosmetic Ingredient Review (CIR) Expert Panel.[2][5][6] The panel concluded that Choleth-24 is safe for topical application in the present practices of use and concentration.[2][5] The available data is primarily from animal and clinical studies, which are summarized below.

Quantitative Data from In Vivo Studies

The following tables present a summary of the available quantitative data from in vivo studies as reported by the CIR. It is critical to interpret this data with the understanding that these are not in vitro results.

Table 1: Animal Toxicity Data for Choleth-24

| Test Type | Species | Concentration/Dose | Results |

| Skin Irritation | Rabbit | Undiluted | Severely irritating |

| Guinea Pig | Undiluted | Moderately irritating | |

| Rat | Undiluted | Moderately irritating | |

| Miniature Swine | 0.05 g (occlusive patch) | Non-irritating | |

| Eye Irritation | Rabbit | Up to 100% | Practically non-irritating |

Data sourced from the Cosmetic Ingredient Review report on Choleth-24.[6]

Table 2: Human Clinical Study Data for Choleth-24

| Test Type | Subjects | Concentration | Results |

| Skin Irritation & Sensitization | - | Up to 50% | Slightly irritating and non-sensitizing |

| Phototoxicity & Photoallergenicity | 201 | 0.5% | Neither phototoxic nor photoallergenic |

Data sourced from the Cosmetic Ingredient Review report on Choleth-24.[6]

Recommended In Vitro Experimental Protocols

Due to the limited availability of specific in vitro data for Solulan C-24, this section details standardized and validated in vitro test methods, primarily based on OECD guidelines, that are suitable for assessing the safety and toxicity of cosmetic ingredients.

General Cytotoxicity Assessment: Neutral Red Uptake (NRU) Assay

The NRU assay is a widely used method to assess the cytotoxicity of a test substance by evaluating its effect on cell viability.[7][8][9]

Principle: Viable cells incorporate and bind the supravital dye Neutral Red in their lysosomes. Toxic substances can impair the cell's ability to take up and retain the dye. The amount of dye retained by the cells is directly proportional to the number of viable cells.[7][8]

Methodology:

-

Cell Culture: A suitable cell line (e.g., normal human keratinocytes (NHK) or Balb/c 3T3 fibroblasts) is seeded into 96-well plates and incubated for 24 hours to allow for cell attachment and growth.[7][10]

-

Exposure: The cell culture medium is replaced with medium containing various concentrations of the test article (Solulan C-24). Positive and negative/vehicle controls are included. The cells are incubated for a defined period (e.g., 24 hours).[7]

-

Dye Incubation: After the exposure period, the treatment medium is removed, and the cells are incubated with a medium containing Neutral Red for approximately 3 hours.[8]

-

Dye Extraction and Quantification: The cells are washed, and the incorporated dye is extracted using a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid).[11]

-

Data Analysis: The absorbance of the extracted dye is measured using a spectrophotometer at 540 nm. The cell viability is calculated as a percentage of the untreated control. The IC50 value (the concentration that reduces cell viability by 50%) is then determined.[8][11]

Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This in vitro test method is used to identify chemicals that have the potential to cause skin irritation.[12][13][14][15][16]

Principle: The test utilizes a three-dimensional reconstructed human epidermis model that mimics the structure and function of the human epidermis. The test substance is applied topically to the tissue surface. Skin irritation potential is determined by the relative cell viability of the tissue after exposure.[13][16]

Methodology:

-

Tissue Model: Commercially available RhE models (e.g., EpiDerm™, EpiSkin™) are used.[16]

-

Application of Test Substance: A defined amount of the test substance (liquid or solid) is applied directly to the surface of the RhE tissue.

-

Exposure and Incubation: The tissues are exposed to the test substance for a specific duration (e.g., 60 minutes) followed by a post-incubation period (e.g., 42 hours) in fresh medium.[12]

-

Viability Assessment (MTT Assay): After incubation, the tissues are transferred to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a blue formazan (B1609692) precipitate.[14]

-

Extraction and Quantification: The formazan is extracted from the tissues, and the absorbance is measured at 570 nm.

-

Data Analysis: The percentage of viable cells is calculated relative to the negative control. A substance is classified as a skin irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%).[14][16]

Eye Irritation: Reconstructed human Cornea-like Epithelium (RhCE) Test (OECD TG 492)

This in vitro method is used to identify chemicals that are not classified as requiring labeling for eye irritation or serious eye damage.[17][18][19][20]

Principle: The test uses a three-dimensional reconstructed human cornea-like epithelium model. The potential for eye irritation is assessed by the reduction in tissue viability after exposure to the test substance.[17][18]

Methodology:

-

Tissue Model: Commercially available RhCE models (e.g., EpiOcular™) are used.[19]

-

Application of Test Substance: The test substance is applied topically to the RhCE tissue.

-

Exposure and Incubation: The exposure time varies for liquids (e.g., 30 minutes) and solids (e.g., 6 hours), followed by a post-incubation period.[18]

-

Viability Assessment (MTT Assay): Similar to the skin irritation test, cell viability is determined using the MTT assay.[17]

-

Data Analysis: A chemical is identified as not requiring classification for eye irritation if the mean percent tissue viability is above 60%.[18]

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[21][22][23][24]